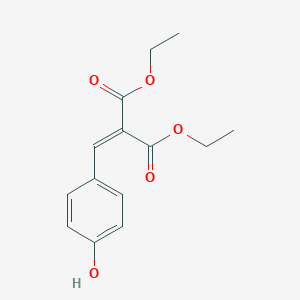

2-(4-羟基亚苄基)丙二酸二乙酯

描述

Diethyl 2-(4-hydroxybenzylidene)malonate is a chemical compound . It is a derivative of diethyl malonate .

Synthesis Analysis

The synthesis of Diethyl 2-(4-hydroxybenzylidene)malonate involves the Malonic ester synthesis, a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The reaction of diethyl malonate with Grignard reagents or organocuprates gives symmetric malonates or asymmetric malonate derivatives in moderate yield.Molecular Structure Analysis

The molecular structure of Diethyl 2-(4-hydroxybenzylidene)malonate is represented by the molecular formula C14H16O5 . The crystal data and some details of the structure determination are summarized in a paper .Chemical Reactions Analysis

The chemical reactions involving Diethyl 2-(4-hydroxybenzylidene)malonate include the Knoevenagel condensation reaction . The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .Physical And Chemical Properties Analysis

Diethyl 2-(4-hydroxybenzylidene)malonate has a density of 1.2±0.1 g/cm3, a boiling point of 358.0±27.0 °C at 760 mmHg, and a flash point of 127.7±17.2 °C . Its molecular formula is C14H16O5, with an average mass of 264.274 Da and a monoisotopic mass of 264.099762 Da .科学研究应用

合成与结构分析

2-(4-甲基亚苄基)丙二酸二乙酯(一种与 2-(4-羟基亚苄基)丙二酸二乙酯相关的化合物)已使用 Knoevenagel 缩合反应合成。此过程涉及 4-甲基苯甲醛和丙二酸二乙酯,产物通过各种光谱方法和 X 射线衍射研究进行表征,揭示了其在单斜晶系中的晶体结构 (Achutha 等,2016)。

水解和脱羧

已经研究了 2-(4-羟基亚苄基)丙二酸二乙酯的一个变体的碱性水解,表明它会发生脱羧,该过程的效率取决于温度和反应物比例。该研究还探讨了互变异构体的潜力及其对抗氧化性能的影响 (Volod’kin 等,2009)。

分子和晶体结构

已经对一种类似化合物,即取代丙二酸二乙酯的晶体和分子结构进行了研究。该研究重点关注其合成和表征,包括晶体结构分析,揭示形成一维链的分子间氢键 (Liu 等,2012)。

超分子结构

由于氢键,2-(4-羟基苯胺基)亚甲基丙二酸二乙酯展示出有趣的超分子结构。该化合物在不同的晶体系统中结晶,显示出不同的分子内和分子间氢键,这些氢键影响这些结构中的分子堆积 (Ilangovan 等,2013)。

聚合物基质中的激基复合物形成

对与 2-(4-羟基亚苄基)丙二酸二乙酯相关的化合物,即 2-(9-蒽甲基)-2-(对-N,N-二甲氨基苄基)丙二酸二乙酯的研究表明,在流体介质和聚合物基质中均形成激基复合物,其荧光强度和发射波长受浓度和基质环境的影响 (Yuan 等,1989)。

安全和危害

When handling Diethyl 2-(4-hydroxybenzylidene)malonate, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The future directions for Diethyl 2-(4-hydroxybenzylidene)malonate could involve its use as a precursor for the synthesis of a variety of halogenated (chiral) acetic acids . It could also be used in the investigation of molecular parity violation, the determination of absolute configurations by new direct methods based on Coulomb explosion imaging, and the study of frequency-dependent chiroptical properties .

属性

IUPAC Name |

diethyl 2-[(4-hydroxyphenyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOXKWFFLGYVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341897 | |

| Record name | Diethyl 2-(4-hydroxybenzylidene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(4-hydroxybenzylidene)malonate | |

CAS RN |

17315-86-5 | |

| Record name | Diethyl 2-(4-hydroxybenzylidene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)

![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)